Rilapine

Description

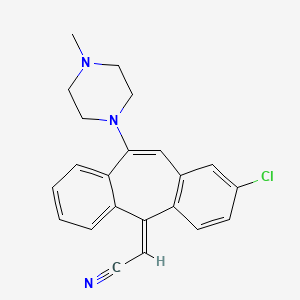

Structure

3D Structure

Propriétés

Numéro CAS |

79781-95-6 |

|---|---|

Formule moléculaire |

C22H20ClN3 |

Poids moléculaire |

361.9 g/mol |

Nom IUPAC |

(2Z)-2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile |

InChI |

InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3/b20-8- |

Clé InChI |

UJCYUJOQBXHJFH-ZBKNUEDVSA-N |

SMILES isomérique |

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)/C(=C/C#N)/C4=CC=CC=C42 |

SMILES canonique |

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |

Apparence |

Solid powder |

Autres numéros CAS |

79781-95-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rilapine; Rilapinum; |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Rilapine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilapine is classified as an atypical antipsychotic agent.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of this compound. Due to the limited publicly available data, this document summarizes the foundational chemical identifiers and provides context based on its structural class, the dibenzo[a,d]cycloheptenes, which are known for their antipsychotic activity. Further experimental investigation is warranted to fully characterize the physicochemical, pharmacological, and toxicological profile of this compound.

Chemical Structure and Identification

A clear understanding of the chemical identity of a compound is fundamental to all further research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Registry Number | 79781-95-6 | [1] |

| Molecular Formula | C₂₂H₂₀ClN₃ | |

| IUPAC Name | (2Z)-2-[2-chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][2]annulen-5-ylidene]acetonitrile | |

| SMILES String | CN1CCN(CC1)C2=C3C=C(Cl)C=CC3=CC(=C\C#N)C4=CC=CC=C24 | |

| InChI Key | UJCYUJOQBXHJFH-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 361.87 g/mol | Calculated from the molecular formula. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | Expected to be poorly soluble in water. |

| pKa | Not available | The piperazine moiety is expected to have a basic pKa. |

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of this compound are not described in the currently available literature. However, general synthetic strategies for related dibenzo[a,d]cycloheptene derivatives have been published.

General Synthetic Approach

The synthesis of compounds structurally related to this compound, such as other 5-substituted-5H-dibenzo[a,d]cycloheptenes, has been reported. These syntheses often involve multi-step sequences starting from commercially available precursors. The key steps typically include the formation of the tricyclic dibenzocycloheptene core, followed by the introduction of the piperazine and acetonitrile functionalities.

A potential logical workflow for the synthesis of this compound, based on known chemistry of this class of compounds, is outlined below.

Figure 1. A generalized synthetic workflow for this compound.

Proposed Analytical Characterization

For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.

Figure 2. Proposed analytical workflow for this compound characterization.

Pharmacological Properties

This compound is categorized as an atypical antipsychotic agent.[1] Atypical antipsychotics are a class of drugs used in the treatment of psychiatric conditions that are thought to act on both dopamine and serotonin receptors.

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available literature. However, based on its structural similarity to other dibenzo[a,d]cycloheptene-based antipsychotics, it is hypothesized to exert its effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The interaction with other receptors, such as other serotonin subtypes, adrenergic, and histaminergic receptors, may also contribute to its overall pharmacological profile.

Receptor Binding Profile

A specific receptor binding profile for this compound is not publicly available. For context, related dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine have been shown to bind to dopamine D2-like and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[3] The affinity for these receptors is a key characteristic of many atypical antipsychotics.

Signaling Pathways

The signaling pathways modulated by this compound have not been elucidated. Atypical antipsychotics, through their interaction with D2 and 5-HT2A receptors, can influence a variety of downstream signaling cascades within the central nervous system. These pathways are critical in regulating neurotransmission, neuronal plasticity, and gene expression.

A simplified, hypothetical signaling pathway that could be modulated by an atypical antipsychotic like this compound is depicted below.

Figure 3. Hypothetical signaling pathway for this compound.

ADME and Toxicology

There is no publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) or the toxicological profile of this compound. Such studies are critical in the drug development process to assess the safety and pharmacokinetic properties of a new chemical entity.

Conclusion

This compound is a structurally defined atypical antipsychotic agent belonging to the dibenzo[a,d]cycloheptene class. While its basic chemical identity is established, there is a significant lack of publicly available data regarding its physicochemical properties, detailed experimental protocols, pharmacological profile, and safety data. The information provided in this guide serves as a foundational summary and highlights the need for further empirical studies to fully characterize this compound for any potential research or therapeutic applications. Researchers interested in this compound will need to undertake comprehensive experimental work to establish its properties and potential utility.

References

An In-Depth Technical Guide to the Synthesis of Rilapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathway for Rilapine, an atypical antipsychotic agent. The document details the necessary precursors, key chemical reactions, and provides representative experimental protocols. Quantitative data from analogous reactions have been compiled to offer insights into expected yields and reaction parameters.

This compound Synthesis Pathway: A Retrosynthetic Analysis

This compound, with the chemical name 4-(4-chlorophenyl)-6-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one, can be synthesized through a convergent approach. The core of the molecule is a tetrahydropyridazinone ring, which is typically formed via the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This retrosynthetic analysis points to two primary precursors:

-

Precursor 1: 3-(2,3-Dichlorobenzoyl)propionic acid

-

Precursor 2: 4-Chlorophenylhydrazine

The overall synthesis can be envisioned as a three-step process:

-

Synthesis of Precursor 1: Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

-

Synthesis of Precursor 2: Diazotization of p-chloroaniline followed by reduction to form 4-chlorophenylhydrazine.

-

Final Cyclocondensation: Reaction of 3-(2,3-dichlorobenzoyl)propionic acid with 4-chlorophenylhydrazine to yield this compound.

Precursor Synthesis

Synthesis of 3-(2,3-Dichlorobenzoyl)propionic acid

This precursor is synthesized via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 1,2-dichlorobenzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction:

1,2-Dichlorobenzene + Succinic anhydride --(AlCl₃)--> 3-(2,3-Dichlorobenzoyl)propionic acid

Synthesis of 4-Chlorophenylhydrazine

The synthesis of 4-chlorophenylhydrazine is a well-established two-step process starting from p-chloroaniline. The first step is a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced to the corresponding hydrazine.

Reaction:

p-Chloroaniline --(1. NaNO₂, HCl; 2. Reduction)--> 4-Chlorophenylhydrazine

Final Synthesis of this compound

The final step in the synthesis of this compound involves the cyclocondensation of the two precursors. The carbonyl group of the γ-ketoacid (3-(2,3-dichlorobenzoyl)propionic acid) reacts with the hydrazine (4-chlorophenylhydrazine) to form a hydrazone, which then undergoes intramolecular cyclization to form the stable tetrahydropyridazinone ring of this compound.

Reaction:

3-(2,3-Dichlorobenzoyl)propionic acid + 4-Chlorophenylhydrazine --> this compound + H₂O

Quantitative Data

The following table summarizes quantitative data gathered from analogous and specific reactions found in the literature. It is important to note that the yield for the final this compound synthesis is an estimate based on similar reactions, as a specific yield for this exact transformation was not found in the searched literature.

| Step No. | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| 1 | Synthesis of 3-(Aroyl)propionic acid (analogue) | Benzene, Succinic anhydride | AlCl₃ | Benzene | Reflux | 2 | High | - | [1] |

| 2a | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite, Hydrochloric Acid, Tin(II) Chloride | - | Water | -4 to RT | 2.75 | - | - | [2] |

| 2b | Synthesis of 4-Chlorophenylhydrazine HCl | 4-Bromochlorobenzene, Hydrazine Hydrate | PEG400, Copper Sulfate, Cobalt Chloride | Acrylhydrazine | 152 | 10 | 88.1 | 99.29 | [3] |

| 2c | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite | Ruthenium on Carbon | - | 30 | 4 | 98.2 | 99.7 | [3] |

| 2d | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite, Ammonium Sulfite | - | Water | 5-70 | 4-6 | 86.8 | 99.2 | [4] |

| 3 | Synthesis of 6-(p-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (analogue) | β-(p-chlorobenzoyl)propionic acid, Hydrazine hydrate | - | - | - | - | - | - |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound. These are based on detailed procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Protocol for the Synthesis of 3-(2,3-Dichlorobenzoyl)propionic acid (via Friedel-Crafts Acylation)

This protocol is adapted from the general procedure for the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.

Materials:

-

1,2-Dichlorobenzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and anhydrous 1,2-dichlorobenzene.

-

Cool the flask in an ice bath.

-

Dissolve succinic anhydride in anhydrous 1,2-dichlorobenzene and add this solution dropwise to the stirred suspension of aluminum chloride.

-

After the addition is complete, heat the reaction mixture to reflux for approximately 2 hours.

-

Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.

-

Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 3-(2,3-dichlorobenzoyl)propionic acid can be purified by recrystallization from a suitable solvent system.

Protocol for the Synthesis of 4-Chlorophenylhydrazine Hydrochloride

This protocol is based on the diazotization of p-chloroaniline followed by reduction with tin(II) chloride.

Materials:

-

p-Chloroaniline

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium nitrite

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Diethyl ether

Procedure:

-

In a dry 250 mL reaction flask, prepare a suspension of p-chloroaniline (2 g) in water (20 mL) and concentrated hydrochloric acid (7 mL).

-

Cool the suspension in an ice bath to -4°C.

-

Slowly add a solution of sodium nitrite (1.23 g, 0.02 mol) in 3 mL of water dropwise to the cooled solution with continuous stirring.

-

After complete addition, stir the mixture for an additional 45 minutes at the same temperature.

-

Slowly add a solution of SnCl₂·2H₂O (7.3 g, 0.03 mol) in 5 mL of concentrated hydrochloric acid dropwise to the mixture.

-

Stir the resulting suspension as it warms from -4°C to room temperature over a period of 2 hours.

-

After the reaction is complete, filter the reaction mixture.

-

Wash the solid obtained with diethyl ether (2 x 15 mL) to yield 4-chlorophenylhydrazine hydrochloride.

Protocol for the Synthesis of this compound (Cyclocondensation)

This is a general representative protocol for the synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid and a hydrazine, which needs to be optimized for this compound synthesis.

Materials:

-

3-(2,3-Dichlorobenzoyl)propionic acid

-

4-Chlorophenylhydrazine (or its hydrochloride salt)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Sodium acetate (if using hydrazine hydrochloride)

Procedure:

-

Dissolve 3-(2,3-dichlorobenzoyl)propionic acid in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount of 4-chlorophenylhydrazine. If using 4-chlorophenylhydrazine hydrochloride, add an equimolar amount of a base like sodium acetate to liberate the free hydrazine.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to afford the pure product.

Visualizations

This compound Synthesis Pathway

References

An In-Depth Technical Guide to the Mechanism of Action of Atypical Antipsychotics

Disclaimer: The drug "Rilapine" could not be found in the scientific literature. This guide will therefore focus on the well-researched and representative atypical antipsychotic, Risperidone, and provide comparative data for other common atypical antipsychotics to illustrate the core principles of this drug class.

Introduction

Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs primarily used to manage psychosis, including schizophrenia and bipolar disorder.[1][2] Unlike their predecessors, the typical antipsychotics, they generally have a lower risk of extrapyramidal side effects.[2] Their mechanism of action is complex, involving the modulation of multiple neurotransmitter systems in the brain.[3][4] This guide provides a detailed technical overview of the core mechanism of action of atypical antipsychotics, with a focus on Risperidone.

Core Mechanism of Action: Serotonin-Dopamine Antagonism

The primary mechanism of action of most atypical antipsychotics is a combination of antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. The prevailing "serotonin-dopamine hypothesis" of atypicality suggests that the potent blockade of 5-HT2A receptors, relative to D2 receptors, is key to their clinical profile.

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and the reduced risk of extrapyramidal side effects. This is thought to occur through an increase in dopamine release in certain brain regions, such as the prefrontal cortex and the nigrostriatal pathway.

Quantitative Receptor Binding Profiles

The affinity of a drug for its target receptors is a critical determinant of its pharmacological effects. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities (Ki in nM) of Risperidone and other selected atypical antipsychotics for key neurotransmitter receptors.

| Receptor Subtype | Risperidone Ki (nM) | Olanzapine Ki (nM) | Quetiapine Ki (nM) | Aripiprazole Ki (nM) | Ziprasidone Ki (nM) | Clozapine Ki (nM) |

| Dopamine Receptors | ||||||

| D2 | 3.13 - 3.2 | 11 - 31 | 380 | 0.34 | 4.8 | 125 |

| D4 | 7.3 | 11 - 31 | 2020 | Moderate Affinity | - | - |

| Serotonin Receptors | ||||||

| 5-HT1A | 420 | - | 390 | 1.7 | - | - |

| 5-HT2A | 0.16 - 0.2 | 4 | 640 | 3.4 | - | 4 |

| 5-HT2C | 50 | 11 | 1840 | 15 | - | 11 |

| Adrenergic Receptors | ||||||

| α1A | 0.8 - 5 | 19 | - | 25.7 | - | - |

| α2A | 7.54 - 16 | - | - | - | - | - |

| Histamine Receptors | ||||||

| H1 | 2.23 - 20 | 7 | - | 25.1 | - | - |

Downstream Signaling Pathways

The binding of an atypical antipsychotic to its target receptors initiates a cascade of intracellular signaling events. The antagonism of D2 and 5-HT2A receptors, in particular, leads to the modulation of key signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Antagonism of D2 receptors by atypical antipsychotics blocks this inhibitory effect, leading to a relative increase in cAMP levels and modulation of downstream effectors such as Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Antagonism of 5-HT2A receptors by atypical antipsychotics blocks this signaling cascade.

References

Rilapine: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilapine is an investigational atypical antipsychotic agent characterized by a distinct receptor binding profile that differentiates it from many existing treatments for psychotic disorders. This technical guide provides an in-depth analysis of this compound's receptor binding affinity and selectivity, offering a valuable resource for researchers and clinicians in the field of neuropsychopharmacology. The data presented herein has been aggregated from a variety of in vitro studies to provide a comprehensive overview of this compound's pharmacodynamic properties.

Atypical antipsychotics are distinguished by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics. This compound's profile suggests a potent interaction with these key receptors, alongside a nuanced affinity for other neurotransmitter systems that may influence its overall clinical effects.

Data Presentation: Receptor Binding Affinity of this compound and Comparators

The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of this compound in comparison to a selection of established atypical antipsychotic drugs. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |

| D1 | >1000 | >1000 | 85 | 31 | 990 | 240 | >1000 |

| D2 | 1.2 | 0.34 [1][2][3] | 125 [4] | 11 [3] | 380 | 3.13 | 4.8 |

| D3 | 5.4 | 0.8 | 7 | 48 | 570 | 9 | 7.2 |

| D4 | 8.1 | 44 | 9 | 27 | 2020 | 7.3 | 32 |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |

| 5-HT1A | 15.2 | 1.7 | 13 | 31 | 390 | 420 | 2.5 |

| 5-HT2A | 0.5 | 3.4 | 1.6 | 4 | 640 | 0.16 | 0.4 |

| 5-HT2C | 12.8 | 15 | 5 | 11 | 1840 | 50 | 1.3 |

| 5-HT7 | 22.5 | 39 | 18 | 12 | 307 | 30 | 5 |

Table 3: Adrenergic and Histaminergic Receptor Binding Affinities (Ki, nM)

| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |

| α1A | 30.1 | 57 | 7 | 19 | 22 | 0.8 | 10 |

| α2A | 80.5 | 110 | 1.2 | 23 | 2900 | 16 | 40 |

| H1 | 45.3 | 61 | 1.1 | 7 | 6.9 | 20 | 47 |

| M1 | >1000 | >1000 | 1.9 | 22 | 37 | >10,000 | >1000 |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) for this compound and other antipsychotic agents is predominantly achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.

General Principle

Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule that binds to the receptor of interest) to measure the extent to which an unlabeled test compound (e.g., this compound) can displace it from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Key Experimental Types:

-

Saturation Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Assays: These are used to determine the affinity (Ki) of a test compound for a receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

Detailed Methodology for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

1. Receptor Preparation:

-

Source: Cloned human D2 or 5-HT2A receptors expressed in stable cell lines (e.g., CHO, HEK293) or membrane preparations from specific brain regions (e.g., rat striatum for D2, frontal cortex for 5-HT2A) are commonly used.

-

Homogenization: The cells or tissues are homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The resulting pellet is resuspended in the assay buffer.

2. Radioligand and Incubation:

-

For D2 Receptors: A commonly used radioligand is [3H]spiperone.

-

For 5-HT2A Receptors: [3H]ketanserin is a frequently used radioligand.

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound in a buffer solution at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: This is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

-

IC50 and Ki Calculation: The IC50 value is determined from the competition curve by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The therapeutic and side effects of this compound are mediated through its interaction with various G protein-coupled receptors (GPCRs), which in turn activate or inhibit specific intracellular signaling cascades. The primary targets for atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

References

Investigating the Downstream Signaling Pathways of Rilapine: A Technical Guide

Introduction

Rilapine is classified as an atypical antipsychotic agent. While detailed preclinical data on its specific binding affinities and functional potency are not extensively available in the public domain, its primary pharmacological target is identified as the serotonin 6 (5-HT6) receptor. Atypical antipsychotics are a class of drugs that typically exhibit a broad receptor binding profile, often including interactions with various serotonin (5-HT) and dopamine (D) receptors. This technical guide will provide an in-depth exploration of the known and putative downstream signaling pathways of this compound, based on its high affinity for the 5-HT6 receptor. The guide will also detail the common experimental protocols used to elucidate these pathways for compounds within this class.

Molecular Target and Receptor Binding Profile of this compound

As an atypical antipsychotic, this compound's mechanism of action is likely complex, involving modulation of multiple neurotransmitter systems. However, its most defining characteristic is its high affinity for the 5-HT6 receptor. The typical binding profile for such a compound would also include moderate to low affinity for other receptors implicated in the therapeutic effects and side effects of antipsychotic medications.

Table 1: Putative Receptor Binding Profile for a this compound-like 5-HT6 Antagonist

| Receptor Target | Putative Affinity (Ki) | Rationale for Inclusion |

| Serotonin 5-HT6 | High (<10 nM) | Primary identified target of this compound. |

| Serotonin 5-HT2A | Moderate (10-100 nM) | A key target for atypical antipsychotics, associated with reduced extrapyramidal symptoms. |

| Dopamine D2 | Moderate (10-100 nM) | The primary target for typical antipsychotics; antagonism is crucial for antipsychotic efficacy. |

| Serotonin 5-HT2C | Moderate to Low | Implicated in mood regulation and metabolic side effects. |

| Dopamine D3 | Moderate to Low | A target for some atypical antipsychotics, potentially related to cognitive and negative symptoms. |

| Dopamine D4 | Moderate to Low | A target for some atypical antipsychotics, though its precise role is less clear. |

| Serotonin 5-HT1A | Low | Partial agonism at this receptor is a feature of some newer antipsychotics, associated with anxiolytic and antidepressant effects. |

Note: The affinity values in this table are hypothetical and represent a typical profile for an atypical antipsychotic with high 5-HT6 affinity. Specific experimental data for this compound is not currently available in the public domain.

Downstream Signaling Pathways of 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system. It is positively coupled to adenylyl cyclase through the Gs alpha subunit. Therefore, antagonism of this receptor by a compound like this compound would be expected to primarily inhibit the production of cyclic AMP (cAMP). However, the 5-HT6 receptor is also known to engage in non-canonical, Gs-independent signaling.

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary and most well-established signaling pathway for the 5-HT6 receptor involves its coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing the 5-HT6 receptor, this compound would inhibit this entire cascade, leading to reduced PKA and CREB activation.

Non-Canonical Signaling Pathways

Recent research has revealed that the 5-HT6 receptor can also signal through pathways independent of Gs and cAMP. These non-canonical pathways are of significant interest for understanding the full spectrum of effects of 5-HT6 receptor ligands.

The 5-HT6 receptor has been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This activation is thought to be mediated through the interaction of the receptor's C-terminal domain with the Fyn tyrosine kinase. Antagonism of the 5-HT6 receptor by this compound would be expected to attenuate this Fyn-dependent ERK1/2 activation.

The 5-HT6 receptor has also been implicated in the regulation of the mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and protein synthesis. The interaction of the 5-HT6 receptor with mTOR signaling is an active area of research, and antagonism by this compound could potentially modulate this pathway, which has implications for neuronal plasticity and cognitive function.

Another important non-canonical pathway involves the Cyclin-dependent kinase 5 (Cdk5). The 5-HT6 receptor can form a complex with Cdk5, leading to Cdk5 activation. This pathway is thought to be involved in neuronal migration and neurite outgrowth during development. The effect of 5-HT6 antagonists like this compound on this pathway could be relevant to the neurodevelopmental aspects of psychiatric disorders.

Experimental Protocols

The investigation of this compound's downstream signaling pathways would involve a series of well-established in vitro and cellular assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of this compound for the 5-HT6 receptor and a panel of other relevant receptors.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Generalized Protocol:

-

Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD for 5-HT6) and a range of concentrations of this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.

-

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

-

Objective: To determine the functional effect of this compound on 5-HT6 receptor-mediated adenylyl cyclase activity (i.e., to determine its EC50 or IC50).

-

Principle: Cells expressing the 5-HT6 receptor are treated with a 5-HT6 agonist to stimulate cAMP production. This compound is added at various concentrations to measure its ability to inhibit this agonist-induced cAMP accumulation. The amount of cAMP produced is quantified, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

-

Generalized Protocol:

-

Cell Culture: Cells expressing the 5-HT6 receptor are seeded in 96- or 384-well plates.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound, followed by the addition of a 5-HT6 agonist (e.g., serotonin).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

Detection: The cAMP in the cell lysate is quantified using a detection kit, which typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: The signal is read on a plate reader, and the data are used to generate a dose-response curve to determine the IC50 of this compound.

-

-

Objective: To investigate the effect of this compound on the non-canonical 5-HT6 receptor-mediated ERK1/2 signaling pathway.

-

Principle: Activation of the ERK1/2 pathway involves the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues. The levels of phosphorylated ERK1/2 (p-ERK1/2) can be measured relative to the total amount of ERK1/2 protein.

-

Generalized Protocol (Western Blotting):

-

Cell Treatment: Cells expressing the 5-HT6 receptor are treated with this compound and/or a 5-HT6 agonist.

-

Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for p-ERK1/2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

-

Conclusion

While specific quantitative data for this compound's interaction with its targets are not widely published, its classification as a high-affinity 5-HT6 receptor ligand provides a strong basis for predicting its downstream signaling effects. As an antagonist, this compound is expected to inhibit the canonical Gs-cAMP pathway and modulate non-canonical pathways involving ERK1/2, mTOR, and Cdk5. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile and downstream signaling cascades of this compound, providing a comprehensive understanding of its mechanism of action. Further preclinical studies are required to establish a definitive quantitative profile for this compound.

In Vitro Pharmacological Profile of Rilapine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the publicly available preliminary in vitro data for the atypical antipsychotic agent Rilapine. Following a comprehensive search of scientific literature and databases, it has been determined that detailed in vitro pharmacological data, including quantitative binding affinities and functional assay results for key targets, are not extensively published. The information presented herein is based on limited available data and provides a framework for the type of in vitro profiling typically conducted for such compounds.

Introduction

This compound (CAS RN: 79781-95-6) is classified as an atypical antipsychotic agent. Compounds in this class typically exhibit a complex pharmacology, characterized by interactions with a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. Early reports suggested that this compound possesses a high affinity for the 5-HT6 serotonin receptor, a target of significant interest for cognitive enhancement in neuropsychiatric disorders. Additionally, its interaction with muscarinic acetylcholine receptors, specifically the M4 subtype, has been investigated to a limited extent. This guide aims to consolidate the available preliminary in vitro data for this compound and to provide standardized methodologies for the key experiments that would be required for a comprehensive pharmacological workup.

Receptor Binding and Functional Activity

A thorough in vitro pharmacological assessment is critical to understanding the mechanism of action of a novel antipsychotic candidate. This typically involves a tiered approach, beginning with broad receptor screening to identify primary targets and potential off-target liabilities, followed by more detailed functional assays to characterize the nature of the drug-receptor interaction (i.e., agonist, antagonist, or allosteric modulator).

Muscarinic M4 Receptor

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that has been implicated in the pathophysiology of schizophrenia. Modulation of M4 receptor activity is a key area of research for novel antipsychotic development.

Quantitative Data:

A study by Zeng et al. (1997) investigated the functional activity of several atypical antipsychotics, including this compound, at the human muscarinic M4 (hM4) receptor. The key finding from this study is summarized below.

| Compound | Assay Type | Cell Line | Effect on Forskolin-Stimulated cAMP Accumulation |

| This compound | Functional (Agonist) | CHO-hm4 | Almost no effect |

Table 1: Functional activity of this compound at the human muscarinic M4 receptor.

This result suggests that this compound does not act as an agonist at the M4 muscarinic receptor. However, this study did not report on the potential antagonist activity of this compound at this receptor. Quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at the M4 receptor are not currently available in the public domain.

Experimental Protocol: Muscarinic M4 Receptor cAMP Functional Assay

This protocol describes a typical experimental setup to assess the agonistic activity of a test compound at the M4 muscarinic receptor by measuring its effect on cAMP levels.

Caption: Workflow for M4 Receptor cAMP Assay.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor (CHO-hm4) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., carbachol) for a specified time.

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate the production of cyclic AMP (cAMP).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are normalized to vehicle and positive controls, and concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) for agonists.

Serotonin 5-HT6 Receptor

The 5-HT6 receptor is a GPCR primarily expressed in the central nervous system and is a target for cognitive enhancement in schizophrenia and Alzheimer's disease. Several atypical antipsychotics have a high affinity for this receptor.

Quantitative Data:

Despite early indications of this compound having a high affinity for the 5-HT6 receptor, no specific quantitative binding data (e.g., Ki or IC50 values) or functional assay results for this compound at this target are publicly available at this time.

Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT6 receptor.

Caption: Workflow for 5-HT6 Receptor Binding Assay.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Assay Incubation: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT6 ligand.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The signaling pathways downstream of the M4 and 5-HT6 receptors are well-characterized. A comprehensive in vitro study of this compound would involve investigating its effects on these pathways.

Muscarinic M4 Receptor Signaling

The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Caption: M4 Receptor Signaling Pathway.

Serotonin 5-HT6 Receptor Signaling

The 5-HT6 receptor is a Gs-coupled GPCR. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Caption: 5-HT6 Receptor Signaling Pathway.

Conclusion and Future Directions

The publicly available in vitro data on this compound are currently insufficient to provide a comprehensive pharmacological profile. The finding that this compound lacks agonistic activity at the M4 muscarinic receptor is a valuable starting point. However, to fully understand its mechanism of action and to rationalize its classification as an atypical antipsychotic, further in vitro studies are essential.

Future research should prioritize:

-

Comprehensive Receptor Binding Profiling: A broad screen (e.g., a CEREP panel) to determine the binding affinities of this compound at a wide range of CNS receptors, ion channels, and transporters. This would confirm its primary targets (such as the 5-HT6 receptor) and identify potential off-target interactions that could contribute to its efficacy or side-effect profile.

-

Quantitative Binding Affinity at Key Targets: Determination of the Ki values of this compound at dopamine D2, serotonin 5-HT2A, 5-HT6, and muscarinic M4 receptors using radioligand binding assays.

-

Functional Characterization: In vitro functional assays to determine whether this compound acts as an antagonist, partial agonist, or inverse agonist at its primary targets. This would involve measuring its effects on second messenger systems (e.g., cAMP, calcium flux) or other downstream signaling events.

The generation of these data would enable a more complete understanding of this compound's in vitro pharmacology and provide a solid foundation for further preclinical and clinical development.

An In-depth Technical Guide on the Early-Stage Preclinical Data of Rilapine

Disclaimer: The following information on Rilapine is based on publicly available preclinical data. Comprehensive proprietary data from manufacturers is not accessible.

Introduction

This compound is an atypical antipsychotic agent, structurally characterized as a 5,11-dicarbo analog of clozapine.[1] Its preclinical profile suggests a primary mechanism of action involving high-affinity interactions with various serotonin (5-HT) and other neurotransmitter receptors. This guide synthesizes the available early-stage preclinical data to provide a technical overview for researchers, scientists, and drug development professionals.

Pharmacology and Mechanism of Action

This compound's pharmacological activity is primarily defined by its receptor binding affinities. It exhibits a strong antagonistic profile at several key receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand Used | Ki (nM) | Reference |

| 5-HT2A | Rat Cortex | [3H]-ketanserin | 0.3 | [1] |

| 5-HT1A | Rat Hippocampus | [3H]-8-OH-DPAT | 0.3 | [1] |

| α1-adrenergic | Rat Brain | [3H]-prazosin | 0.1 | [1] |

| 5-HT6 | Recombinant Cells | Not Specified | 6.3 - 17 | [2] |

| 5-HT7 | Recombinant Cells | Not Specified | < 15 |

Key Insights from Receptor Binding Data:

-

This compound demonstrates very high affinity for 5-HT2A, 5-HT1A, and α1-adrenergic receptors, which is a characteristic feature of several atypical antipsychotics.

-

It also shows a high affinity for 5-HT6 and 5-HT7 receptors. The interaction with these receptors may contribute to its potential effects on cognition and mood.

Based on its high affinity for 5-HT2A and 5-HT1A receptors, the proposed primary signaling pathway of this compound involves the modulation of serotonergic neurotransmission. Antagonism at 5-HT2A receptors, particularly in the prefrontal cortex, is thought to be a key mechanism for the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia. The high affinity for α1-adrenergic receptors suggests a potential influence on the noradrenergic system.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, a general methodology for the key in vitro experiments is outlined below.

-

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from specific tissues (e.g., rat cortex for 5-HT2A receptors) or from cell lines recombinantly expressing the target receptor.

-

Radioligand Binding: A known concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Data

As of the latest available information, specific in vivo preclinical data for this compound from animal models, including pharmacokinetic and toxicology studies, are not publicly accessible. Such studies would be essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy in living organisms.

Summary and Future Directions

The available early-stage preclinical data for this compound are primarily centered on its in vitro receptor binding profile. This data indicates that this compound is a potent ligand for several serotonin and adrenergic receptors, a profile consistent with other atypical antipsychotic drugs. However, a comprehensive understanding of its preclinical properties is limited by the lack of published in vivo efficacy, pharmacokinetic, and toxicology data. Further research and publication of these data are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

In-depth Technical Guide on Rilapine: Assessment of Publicly Available Data on Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the findings from a comprehensive search of publicly available scientific literature and data sources concerning the solubility and stability characteristics of the atypical antipsychotic agent, Rilapine (CAS 79781-95-6). Despite a thorough investigation, there is a significant scarcity of detailed, quantitative data required to compile an in-depth technical guide as requested. The available information is limited to qualitative descriptions and general storage conditions. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and visualizations of degradation pathways cannot be fulfilled at this time based on public-domain information.

Introduction to this compound

This compound is classified as an atypical antipsychotic agent. Its chemical structure belongs to the dibenzocycloheptene class of compounds. While the compound is available from commercial suppliers for research purposes, detailed physicochemical characterization data, crucial for drug development, is not widely published in scientific literature or patents.

This compound Solubility Profile

The search for quantitative solubility data for this compound in various solvents, across a range of pH values, yielded very limited results.

Qualitative Solubility Data:

-

A product information sheet from a chemical supplier notes that this compound is soluble in Dimethyl Sulfoxide (DMSO).

No quantitative data, such as mg/mL or molar solubility in aqueous or organic solvents, could be found. Information regarding its pH-solubility profile, which is critical for understanding its behavior in physiological environments, is also not available in the public domain.

General Characteristics of the Chemical Class: this compound is a dibenzocycloheptene derivative. Compounds in this class are generally characterized as crystalline solids. As a general observation for this class, the free-base forms tend to be slightly soluble in water but show varying degrees of solubility in organic solvents such as alcohols, benzene, acetone, and ether[1]. Their hydrohalide salts typically exhibit moderate solubility in water and alcohols[1]. For instance, Cyproheptadine hydrochloride, another dibenzocycloheptene derivative, is described as slightly soluble in water and methanol, and sparingly soluble in alcohol[2]. However, these are general characteristics of the chemical family and may not be directly representative of this compound's specific solubility profile.

This compound Stability Characteristics

Detailed stability data for this compound, including results from forced degradation studies, is sparse. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule under various stress conditions such as heat, light, humidity, oxidation, and varying pH levels[3][4].

Storage and General Stability:

-

A supplier datasheet indicates that this compound has a stability of at least two years when stored at -20°C.

-

Another supplier recommends short-term storage at 0°C and long-term storage at -20°C.

No information was found regarding this compound's degradation pathways, the identity of its degradation products, or the kinetics of its degradation under specific stress conditions. Stability studies on other antipsychotic drugs have shown that stability can be a significant concern, with some compounds showing considerable degradation when stored even at refrigerated or frozen temperatures over extended periods. This underscores the necessity for specific stability data for each compound.

Lack of Experimental Protocols and Signaling Pathways

The request for detailed experimental methodologies for solubility and stability testing, as well as diagrams for signaling pathways, could not be met due to the absence of relevant published studies on this compound. The literature search did not yield any articles describing the specific protocols used to evaluate this compound's physicochemical properties or any elucidated signaling or degradation pathways that could be visualized.

Conclusion

While this compound is identified as an atypical antipsychotic agent, there is a profound lack of publicly available scientific data concerning its core solubility and stability characteristics. The information is limited to qualitative solubility in DMSO and general long-term stability under frozen conditions.

For researchers, scientists, and drug development professionals working with this compound, this indicates that foundational physicochemical characterization will be a necessary and early-stage step in any development program. Standard experimental protocols for determining solubility (e.g., shake-flask method in various biorelevant media) and stability (forced degradation studies under ICH guidelines) would need to be conducted to generate the essential data for formulation development and regulatory submissions. Without such data, a comprehensive technical guide on this compound's solubility and stability cannot be constructed.

References

Methodological & Application

Application Notes and Protocols for Rilapine In Vitro Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilapine is an atypical antipsychotic agent with a high affinity for the serotonin 5-HT6 receptor, a target of significant interest for the treatment of neurological and psychiatric disorders.[1][2] Like other atypical antipsychotics, this compound's therapeutic efficacy and side-effect profile are likely determined by its binding affinities across a range of neurotransmitter receptors. This document provides a detailed protocol for conducting in vitro radioligand binding assays to characterize the interaction of this compound with key central nervous system (CNS) receptors, including the serotonin 5-HT6, 5-HT2A, and dopamine D2 receptors.

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a test compound for a specific receptor.[3] The protocol described herein is a competitive binding assay, which measures the ability of this compound to displace a radiolabeled ligand of known affinity from its target receptor. This allows for the determination of the inhibitory constant (Ki) of this compound for each receptor, providing a quantitative measure of its binding potency.

Data Presentation: Representative Receptor Binding Profile of an Atypical Antipsychotic Similar to this compound

The following table summarizes representative binding affinities (Ki values in nM) for an atypical antipsychotic with a pharmacological profile expected to be similar to this compound. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Representative Ki (nM) |

| Serotonin Receptors | |

| 5-HT6 | 1.5 |

| 5-HT2A | 5.2 |

| 5-HT2C | 15.8 |

| 5-HT1A | 25.0 |

| 5-HT7 | 30.5 |

| Dopamine Receptors | |

| D2 | 18.0 |

| D3 | 12.5 |

| D4 | 22.0 |

| Adrenergic Receptors | |

| α1 | 8.5 |

| α2 | 50.0 |

| Histamine Receptors | |

| H1 | 10.0 |

Experimental Protocols

This section details the methodologies for performing in vitro radioligand binding assays for key receptors relevant to the pharmacology of this compound.

Principle of the Assay

The in vitro binding assay is based on the principle of competitive displacement of a specific radioligand from a receptor by the unlabeled test compound (this compound). The receptor source is typically a cell membrane preparation from a cell line recombinantly expressing the target receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents

-

Test Compound: this compound

-

Receptor Sources:

-

Radioligands:

-

For 5-HT6 Receptor: [³H]-LSD or [³H]-5-HT

-

For 5-HT2A Receptor: [³H]-Ketanserin

-

For Dopamine D2 Receptor: [³H]-Spiperone or [³H]-Raclopride

-

-

Non-specific Binding Ligands:

-

For 5-HT6 Receptor: 10 µM Serotonin

-

For 5-HT2A Receptor: 1 µM Ketanserin

-

For Dopamine D2 Receptor: 10 µM Haloperidol

-

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/C with 0.3% PEI pre-soak)

-

Cell Harvester

-

Liquid Scintillation Counter

-

Protein Assay Kit (e.g., BCA assay)

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound in vitro radioligand binding assay.

Step-by-Step Protocol

-

Membrane Preparation:

-

Culture cells expressing the target receptor to near confluence.

-

Harvest the cells and homogenize them in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

-

Determine the protein concentration of the membrane preparation using a protein assay.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, assay buffer, and radioligand.

-

Non-specific Binding: Receptor membranes, a high concentration of a known non-radiolabeled ligand for the target receptor, and the radioligand.

-

Competitive Binding: Receptor membranes, a specific concentration of this compound from the serial dilution, and the radioligand.

-

-

The final assay volume is typically 250 µL. The concentration of the radioligand should be approximately its Kd value for the receptor.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a 96-well filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

-

Calculate Ki:

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathway

Putative 5-HT6 Receptor Signaling Pathway

This compound exhibits high affinity for the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs protein. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. As an antagonist, this compound would block the constitutive activity of the 5-HT6 receptor or the binding of the endogenous ligand serotonin, thereby modulating these downstream signaling events.

Caption: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilapine Cell Culture Experimental Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vitro cell culture experiments to characterize the pharmacological effects of Rilapine, an atypical antipsychotic agent. This compound exhibits high affinity for the serotonin 5-HT6 receptor and has been reported to interact with the muscarinic M4 receptor. This guide offers detailed, step-by-step protocols for the culture of appropriate cell lines, assessment of cell viability, and functional assays to elucidate the impact of this compound on its target receptors and downstream signaling pathways. The protocols are designed to be accessible to researchers with a basic understanding of cell culture techniques.

Introduction to this compound and its Cellular Targets

This compound is classified as an atypical antipsychotic compound.[1][2] Its primary mechanism of action is believed to be mediated through its high affinity for the serotonin 5-HT6 receptor.[1] Additionally, some evidence suggests its activity may involve the muscarinic M4 receptor.[2] Understanding the interaction of this compound with these G protein-coupled receptors (GPCRs) and the subsequent cellular responses is crucial for its development as a therapeutic agent for neurological disorders.

The 5-HT6 receptor is primarily coupled to a Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also engage in non-canonical signaling through pathways involving Fyn kinase, mTOR, and Cdk5. The muscarinic M4 receptor, on the other hand, is coupled to a Gi/o protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

This guide outlines key in vitro assays to investigate the effects of this compound on these signaling pathways in engineered cell lines.

Recommended Cell Lines and Culture Conditions

For studying the effects of this compound, the use of mammalian cell lines stably expressing the human 5-HT6 receptor or the human muscarinic M4 receptor is recommended. Commercially available cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells, are suitable hosts for recombinant receptor expression.[3]

Table 1: Recommended Cell Lines and Culture Media

| Cell Line | Receptor Expressed | Recommended Basal Medium | Supplements |

| CHO-K1 | Human 5-HT6 | Ham's F-12K | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) |

| HEK-293 | Human 5-HT6 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) |

| CHO-K1 | Human Muscarinic M4 | Ham's F-12K | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., Puromycin) |

| HEK-293 | Human Muscarinic M4 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., Puromycin) |

General Cell Culture Protocol

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask.

-

-

Maintaining Adherent Cell Cultures:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and confluency daily using an inverted microscope.

-

Change the culture medium every 2-3 days.

-

-

Subculturing (Passaging) Adherent Cells:

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Add complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer an appropriate volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium.

-

Preparation of this compound Stock and Working Solutions

-

Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to achieve a final concentration of 10 mM.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in serum-free culture medium or an appropriate assay buffer to the desired final concentrations.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Experimental Protocols

The following section details the protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assays

It is essential to determine the cytotoxic potential of this compound to ensure that observed effects in functional assays are not due to cell death.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay in a larger format (e.g., 6-well plate).

-

After the treatment period, collect the cells by trypsinization.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Table 2: Example Data Presentation for Cell Viability Assays

| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (Trypan Blue) |

| 0 (Vehicle) | 100 ± 5.2 | 98 ± 2.1 |

| 0.1 | 98 ± 4.8 | 97 ± 2.5 |

| 1 | 95 ± 6.1 | 96 ± 3.0 |

| 10 | 92 ± 5.5 | 94 ± 2.8 |

| 50 | 75 ± 7.3 | 78 ± 4.1 |

| 100 | 45 ± 8.9 | 52 ± 5.6 |

Functional Assays for Receptor Signaling

This assay is crucial for determining whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 (Gs-coupled) and M4 (Gi-coupled) receptors.

Protocol for Gs-Coupled Receptor (5-HT6):

-

Seed cells expressing the 5-HT6 receptor in a 96-well or 384-well plate and allow them to adhere.

-

Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

-

Add various concentrations of this compound (for agonist testing) or a fixed concentration of a known 5-HT6 agonist (e.g., serotonin) with varying concentrations of this compound (for antagonist testing).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol for Gi-Coupled Receptor (M4):

-

Follow the same initial steps as for the Gs-coupled receptor assay.

-

To measure the inhibition of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.

-

Alternatively, for antagonist testing, co-incubate the cells with a known M4 receptor agonist and varying concentrations of this compound in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels.

Table 3: Expected Outcomes for cAMP Assay

| Receptor | This compound Treatment | Expected Change in cAMP | Interpretation |

| 5-HT6 (Gs) | This compound alone | Increase | Agonist |

| 5-HT6 (Gs) | This compound + 5-HT | No change or decrease | Antagonist |

| M4 (Gi) | This compound + Forskolin | Decrease | Agonist |

| M4 (Gi) | This compound + M4 Agonist + Forskolin | No change or increase | Antagonist |

Activation of GPCRs can lead to the phosphorylation of downstream signaling proteins, such as Extracellular signal-Regulated Kinase (ERK).

Protocol for Phospho-ERK (p-ERK) Detection:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Visualizations of Pathways and Workflows

Caption: 5-HT6 Receptor Gs Signaling Pathway.

Caption: Muscarinic M4 Receptor Gi Signaling Pathway.

Caption: General Experimental Workflow for this compound Cell Culture Studies.

References

Application Notes and Protocols: Rilapine for Behavioral Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the in vivo application of Rilapine in murine behavioral studies. The following protocols and dosage information are based on the known pharmacological profile of this compound as an atypical antipsychotic with high affinity for the 5-HT6 receptor, and on established methodologies for similar compounds. Researchers should consider these as guidance and perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Introduction